MurF Enzyme Inhibition: Class-Level Potency of the Cyanothiophene Pharmacophore
While direct MurF inhibition data for this exact compound is not available, the 3-cyanothiophene moiety is a critical pharmacophore for MurF inhibition. In the foundational SAR study, structural optimization of cyanothiophene-based inhibitors yielded compounds with nanomolar potency against MurF from Streptococcus pneumoniae, with the most potent derivatives achieving IC50 values < 100 nM [1]. This establishes the 3-cyanothiophene group as a validated fragment for MurF engagement, a property absent in the closely related N-cyclopropyl analog, which operates via a microtubule-destabilizing mechanism and has an antiproliferative IC50 in the low micromolar range (compound 3; exact IC50 values reported in cell-based assays) [2]. The presence of the 3-cyanothiophene amide therefore suggests potential MurF targeting capability that the N-cyclopropyl comparator lacks by design.
| Evidence Dimension | MurF enzyme inhibition (IC50) for cyanothiophene chemotype vs. microtubule-targeting activity for N-cyclopropyl analog |
|---|---|
| Target Compound Data | Not directly reported; inferred to possess MurF binding potential based on 3-cyanothiophene pharmacophore |
| Comparator Or Baseline | Cyanothiophene MurF inhibitors (lead compounds): IC50 < 100 nM (S. pneumoniae MurF); N-cyclopropyl analog (compound 3): antiproliferative IC50 in low micromolar range (cell-based) |
| Quantified Difference | Functional target switch: MurF inhibition (nanomolar, S. pneumoniae) for the cyanothiophene class versus microtubule depolymerization (low micromolar, cancer cells) for the N-cyclopropyl class. |
| Conditions | Biochemical MurF assay (S. pneumoniae) [1]; Cell proliferation assay (two human cancer cell lines) [2] |
Why This Matters
This differentiation defines the compound as a potential antibacterial lead, rather than an anticancer agent, based on its incorporation of a known MurF-targeting fragment.
- [1] Hrast, M., Turk, S., Sosic, I., Knez, D., Randall, C.P., Barreteau, H., Contreras-Martel, C., Dessen, A., O'Neill, A.J., Mengin-Lecreulx, D., Blanot, D., Gobec, S. Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. Eur. J. Med. Chem. 2013, 66, 32-45. View Source
- [2] Field, J.J., Singh, A.J., Sinha, S., Rowe, M.R., Denny, W.A., Brooke, D.G., Miller, J.H. Synthesis and Microtubule-Destabilizing Activity of N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its Analogs. Chem. Asian J. 2019, 14, 1151-1157. View Source
